molecular formula C13H13BrN2O B1454288 1-(4-Acetylphenyl)-4-bromo-3,5-dimethylpyrazole CAS No. 1187385-98-3

1-(4-Acetylphenyl)-4-bromo-3,5-dimethylpyrazole

Cat. No. B1454288
CAS RN: 1187385-98-3
M. Wt: 293.16 g/mol
InChI Key: CZBBKHPUGGSUJX-UHFFFAOYSA-N
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Description

1-(4-Acetylphenyl)-4-bromo-3,5-dimethylpyrazole is a heterocyclic compound with the following chemical structure: . It belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms at positions 1 and 3. Pyrazoles exhibit diverse pharmacological effects, including anti-inflammatory, antioxidant, antibacterial, antiviral, and antifungal properties .


Synthesis Analysis

The synthesis of this compound involves the reaction of 1-(4-acetylphenyl)-pyrrole-2,5-dione with 4-bromophenol in a typical experiment. The reaction mixture is heated, followed by washing with saturated sodium bicarbonate solution and extraction .


Molecular Structure Analysis

The molecular formula of 1-(4-Acetylphenyl)-4-bromo-3,5-dimethylpyrazole is C13H13BrN2O . It consists of a pyrazole ring substituted with a 4-bromo-3,5-dimethyl group and a 4-acetylphenyl group .


Chemical Reactions Analysis

The mechanism of action of pyrimidine-based anti-inflammatory agents (similar to pyrazoles) involves inhibiting the expression and activities of inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, and interleukins .

Scientific Research Applications

Anti-inflammatory Applications

Pyrazole derivatives, such as 1-(4-Acetylphenyl)-4-bromo-3,5-dimethylpyrazole, have been extensively studied for their anti-inflammatory properties. These compounds are known to inhibit the expression and activities of vital inflammatory mediators like prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . The synthesis of pyrimidines, which are closely related to pyrazoles, has been optimized to enhance these anti-inflammatory effects with minimal toxicity.

Antioxidant Properties

The antioxidant capacity of pyrazole derivatives is another significant area of research. These compounds can exhibit high inhibitory antioxidant activity, which is crucial in protecting the body from oxidative stress and related diseases . The ability to scavenge free radicals makes them valuable in the development of new antioxidant therapies.

Cytotoxicity and Cancer Research

Pyrazole derivatives have shown promise in in-vitro cytotoxicity against various cancer cell lines. Their potential to cause cell death in cancerous cells while sparing healthy cells is a critical aspect of cancer treatment research. The evaluation of these compounds against cancer cell lines helps in the identification of new therapeutic agents .

DNA Protection

The protective effect of pyrazole derivatives against DNA damage is a vital application in medicinal chemistry. Compounds based on this structure have demonstrated the ability to protect DNA from damage induced by agents like bleomycin, which is particularly important in the context of cancer therapies where DNA integrity is paramount .

Immunomodulatory Effects

The immunomodulatory evaluation of pyrazole derivatives is crucial in understanding how these compounds can modulate the immune system. This is particularly relevant in the development of new drugs that can either suppress or stimulate the immune response as needed, for conditions such as autoimmune diseases or immunodeficiencies .

Mechanism of Action

Target of Action

The primary targets of the compound “1-(4-Acetylphenyl)-4-bromo-3,5-dimethylpyrazole” are the enzymes carbonic anhydrase (hCAs) and acetylcholinesterase (AChE) . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst. Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a key neurotransmitter in the body, into choline and acetate .

Mode of Action

The compound interacts with its targets by inhibiting their activities

Biochemical Pathways

The compound affects the biochemical pathways associated with the carbonic anhydrase and acetylcholinesterase enzymes . By inhibiting these enzymes, the compound can disrupt the normal biochemical processes in which these enzymes play a role. For example, inhibition of acetylcholinesterase can lead to an increase in the concentration of acetylcholine in the body, affecting nerve signal transmission.

Result of Action

The compound shows a highly potent inhibitory effect toward acetylcholinesterase and carbonic anhydrases . This could potentially lead to changes in nerve signal transmission (due to increased acetylcholine levels) and disruptions in the balance of carbon dioxide and bicarbonate in the body.

properties

IUPAC Name

1-[4-(4-bromo-3,5-dimethylpyrazol-1-yl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O/c1-8-13(14)9(2)16(15-8)12-6-4-11(5-7-12)10(3)17/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZBBKHPUGGSUJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=C(C=C2)C(=O)C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40675099
Record name 1-[4-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Acetylphenyl)-4-bromo-3,5-dimethylpyrazole

CAS RN

1187385-98-3
Record name 1-[4-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187385-98-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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